molecular formula C11H13FO2S2 B14774219 2-(3-Fluoro-2,4-bis(methylthio)phenyl)-1,3-dioxolane

2-(3-Fluoro-2,4-bis(methylthio)phenyl)-1,3-dioxolane

Cat. No.: B14774219
M. Wt: 260.4 g/mol
InChI Key: GTYWOTZXADEYRU-UHFFFAOYSA-N
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Description

2-(3-Fluoro-2,4-bis(methylthio)phenyl)-1,3-dioxolane is an organic compound characterized by the presence of a fluorine atom and two methylthio groups attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-2,4-bis(methylthio)phenyl)-1,3-dioxolane typically involves the reaction of 3-fluoro-2,4-bis(methylthio)phenol with an appropriate dioxolane derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-2,4-bis(methylthio)phenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The fluorine atom and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

2-(3-Fluoro-2,4-bis(methylthio)phenyl)-1,3-dioxolane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-2,4-bis(methylthio)phenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The fluorine atom and methylthio groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2,4-bis(methylthio)phenol
  • 3-Fluoro-2,4-bis(methylthio)phenyl)methanol

Uniqueness

2-(3-Fluoro-2,4-bis(methylthio)phenyl)-1,3-dioxolane is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical and physical properties compared to its analogs

Properties

Molecular Formula

C11H13FO2S2

Molecular Weight

260.4 g/mol

IUPAC Name

2-[3-fluoro-2,4-bis(methylsulfanyl)phenyl]-1,3-dioxolane

InChI

InChI=1S/C11H13FO2S2/c1-15-8-4-3-7(10(16-2)9(8)12)11-13-5-6-14-11/h3-4,11H,5-6H2,1-2H3

InChI Key

GTYWOTZXADEYRU-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=C(C=C1)C2OCCO2)SC)F

Origin of Product

United States

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